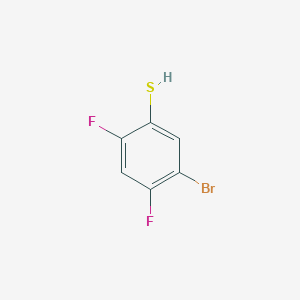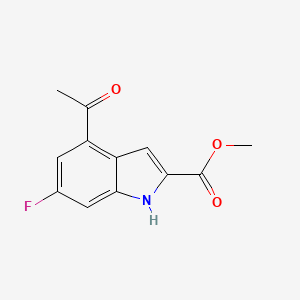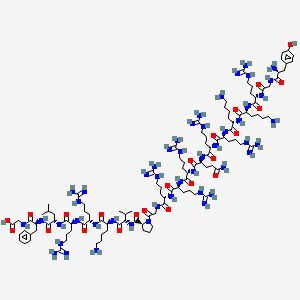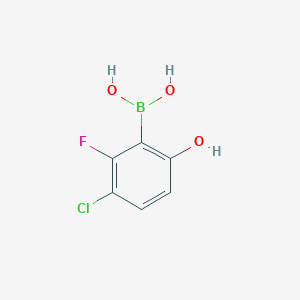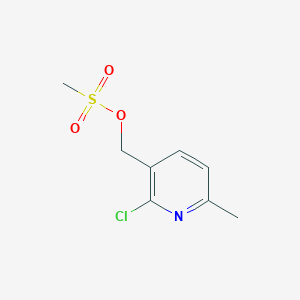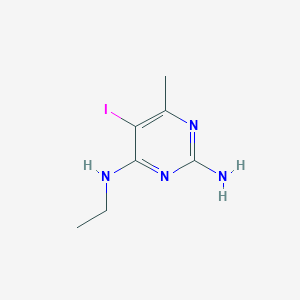
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in various biological processes. This compound is characterized by the presence of an ethyl group at the N4 position, an iodine atom at the 5th position, and a methyl group at the 6th position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, followed by alkylation using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-iodo-6-methylpyrimidine-2,4-diamine: Lacks the ethyl group at the N4 position.
N4-ethyl-6-methylpyrimidine-2,4-diamine: Lacks the iodine atom at the 5th position.
N4-ethyl-5-chloro-6-methylpyrimidine-2,4-diamine: Has a chlorine atom instead of iodine at the 5th position.
Uniqueness
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodine atom makes it suitable for certain types of reactions and applications that other similar compounds may not be able to perform .
Propiedades
Fórmula molecular |
C7H11IN4 |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
4-N-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H11IN4/c1-3-10-6-5(8)4(2)11-7(9)12-6/h3H2,1-2H3,(H3,9,10,11,12) |
Clave InChI |
WCLWVEOGITXIJL-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=C1I)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


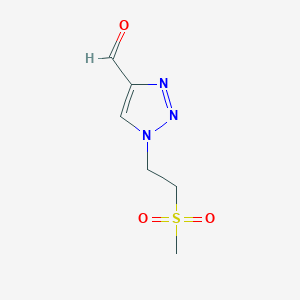
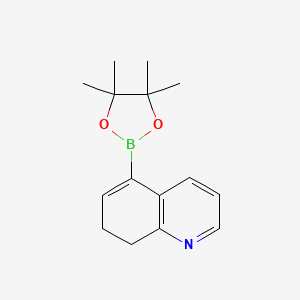
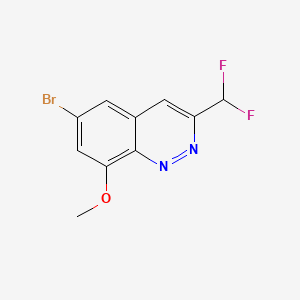
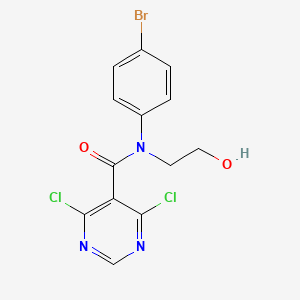
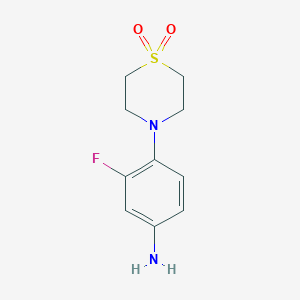

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
